molecular formula C12H13N7O2 B2823720 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034326-97-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2823720
CAS No.: 2034326-97-9
M. Wt: 287.283
InChI Key: WJKPEUKWVAFBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6, a methylene bridge at position 3, and a 1H-imidazole-5-carboxamide moiety.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-21-11-4-3-9-16-17-10(19(9)18-11)6-14-12(20)8-5-13-7-15-8/h3-5,7H,2,6H2,1H3,(H,13,15)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKPEUKWVAFBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CN3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to a class of molecules known as triazolo-pyridazine derivatives . These derivatives have been found to exhibit antibacterial activities, suggesting that their targets could be bacterial proteins or enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on the antibacterial activity of similar compounds, it is possible that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability, solubility, and interaction with its targets. Additionally, the compound’s action could be influenced by bacterial resistance mechanisms, such as efflux pumps or target modification.

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique combination of a triazolo-pyridazine moiety linked to an imidazole carboxamide structure. This configuration is believed to enhance its pharmacological profiles. The molecular formula is C14H16N6O2C_{14}H_{16}N_6O_2 with a molecular weight of approximately 316.32 g/mol.

This compound exhibits various biological activities primarily through:

  • Kinase Inhibition : The compound has been noted for its interaction with receptor tyrosine kinases, particularly c-Met. The inhibition of c-Met is crucial as it plays a role in cancer progression and metastasis.
  • Antiproliferative Activity : Preliminary studies indicate that compounds with similar structural motifs can inhibit the proliferation of cancer cell lines. This suggests that this compound may exhibit similar effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Assay Type IC50 Value Target
Kinase Inhibitionc-Met Inhibition< 100 nMc-Met Receptor Tyrosine Kinase
AntiproliferativeCancer Cell Lines50 µM (approx.)Various Cancer Types
Enzyme InhibitionEnzymatic Assays10 µMVarious Enzymes

Case Studies and Research Findings

  • Inhibition of c-Met : A study highlighted the efficacy of similar compounds in inhibiting the c-Met pathway. This pathway is often dysregulated in cancers such as lung and breast cancer. The compound's ability to bind to the ATP binding site suggests potential as a targeted therapy.
  • Antiproliferative Effects : In vitro assays demonstrated that related compounds significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
  • Structure-Activity Relationship (SAR) : Research into the SAR of compounds with triazole and pyridazine structures indicates that modifications can lead to enhanced potency against specific targets. This suggests that further optimization of this compound could yield more effective derivatives for clinical use .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Activity/Application Melting Point (°C) Yield (%)
Target Compound Triazolo[4,3-b]pyridazine 6-ethoxy, 3-(imidazole-5-carboxamide)methyl C₁₃H₁₄N₈O₂ Inferred: Kinase inhibition N/A N/A
Vebreltinib Triazolo[4,3-b]pyridazine 6-cyclopropyl-pyrazole, 3-difluoro-indazole C₂₀H₁₅F₃N₈ Antineoplastic N/A N/A
Compound 5k Triazolo[1,5-a]pyrimidine 4-bromophenyl, 3,4,5-trimethoxyphenyl C₂₄H₂₂BrN₇O₄ Not specified 280.1–284.3 54
Compound 24 Triazolo[4,3-b]pyridazine Unspecified Unreported Cytotoxic (Hep cell line) N/A N/A

Key Findings and Implications

Core Structure Matters : The triazolo-pyridazine core (as in vebreltinib and the target compound) is associated with kinase inhibition and cytotoxicity, whereas triazolo-pyrimidines () may prioritize solubility/stability .

Synthetic Feasibility : The target compound’s simpler substituents suggest a more straightforward synthesis than vebreltinib, aligning with methods reported for chloro-triazolo-pyridazine intermediates .

Q & A

Basic: How can researchers optimize the synthesis of N-((6-ethoxy-triazolopyridazinyl)methyl)-imidazole carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core followed by functionalization. Key steps include:

  • Alkylation : Reacting the triazolopyridazine precursor with a chloromethylating agent (e.g., RCH₂Cl) in a polar aprotic solvent like DMF, using K₂CO₃ as a base at room temperature to introduce the ethoxy group .
  • Coupling : Attaching the imidazole-5-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous conditions to preserve reactive groups .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC or HPLC .

Critical Parameters : Solvent choice (DMF vs. THF) impacts reaction kinetics, while temperature control minimizes side reactions like hydrolysis of the ethoxy group .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) resolves impurities. Retention time and UV spectra (λ = 254 nm) confirm identity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy CH₃CH₂O- at δ ~1.3–1.5 ppm for CH₃ and δ ~4.4–4.6 ppm for CH₂) and imidazole protons (δ ~7.5–8.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₄N₇O₂: 308.1154) .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions or compound stability. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) with positive controls (e.g., fluconazole for antifungal assays) .
  • Stability Profiling : Pre-test compound stability in assay media (e.g., PBS, DMSO) via LC-MS to rule out degradation artifacts .
  • QSAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends using computational tools like Schrödinger Suite .

Example : If antifungal activity varies, re-evaluate solubility in culture media and confirm target engagement via docking studies (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .

Advanced: What computational approaches are suitable for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., cytochrome P450s). Key parameters:
    • Grid box centered on the active site (e.g., heme iron for P450s).
    • Flexible ligand docking to account for triazolopyridazine conformational changes .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical interactions (e.g., hydrogen bonds with Ser312 in 3LD6) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −7 kcal/mol suggests strong interaction) .

Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

Advanced: How can substituent modifications improve metabolic stability?

Methodological Answer:

  • Ethoxy Group Optimization : Replace with electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation. Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min desirable) .
  • Imidazole Modifications : Introduce methyl groups at N1 to block glucuronidation. Validate via LC-MS/MS metabolite profiling .
  • Prodrug Strategies : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance bioavailability. Hydrolyze in plasma and measure active compound release .

Experimental Design : Use parallel synthesis to generate analogs (e.g., 6-substituted triazolopyridazines) and screen in ADME-Tox assays .

Advanced: How should researchers handle compound instability during storage?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at −80°C under argon. For solutions, use anhydrous DMSO (≤0.1% H₂O) and avoid freeze-thaw cycles .
  • Degradation Analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed ethoxy group) via HRMS .
  • Formulation : Encapsulate in cyclodextrin or lipid nanoparticles to enhance shelf life. Characterize via dynamic light scattering (PDI < 0.2) .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Methodological Answer:

  • FT-IR : Carboxamide C=O stretch at ~1670 cm⁻¹; triazole C-N stretch at ~1540 cm⁻¹ .
  • ¹H NMR : Ethoxy group (δ 1.35 ppm, triplet; δ 4.25 ppm, quartet) and imidazole NH (δ ~12.5 ppm, broad singlet) .
  • UV-Vis : π→π* transitions of the triazolopyridazine core at λ ~270–290 nm (ε > 10,000 M⁻¹cm⁻¹) .

Advanced: How to design a SAR study for this compound?

Methodological Answer:

  • Scaffold Variation : Synthesize analogs with pyridazine replaced by pyridine or pyrimidine. Test in enzymatic assays (e.g., kinase inhibition) .
  • Substituent Scanning : Systematically vary the ethoxy group (e.g., OCH₂CF₃, OCH₂Ph) and imidazole substituents (e.g., methyl, bromo).
  • Data Analysis : Use PCA (principal component analysis) to cluster bioactivity data and identify critical substituents .

Example : A 2022 study showed that 6-ethoxy derivatives exhibited 10-fold higher solubility than methoxy analogs, correlating with improved in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.